![molecular formula C12H17NO3S B13168166 Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate](/img/structure/B13168166.png)
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a carbamate group, which is an ester of carbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiophene derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, resulting in enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler carbamate without the thiophene ring.
Tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: Contains a furan ring instead of a thiophene ring.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and is used in the synthesis of biologically active natural products.
Uniqueness
Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of enzyme inhibitors and advanced materials .
Eigenschaften
Molekularformel |
C12H17NO3S |
|---|---|
Molekulargewicht |
255.34 g/mol |
IUPAC-Name |
tert-butyl N-(3-oxo-3-thiophen-2-ylpropyl)carbamate |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-7-6-9(14)10-5-4-8-17-10/h4-5,8H,6-7H2,1-3H3,(H,13,15) |
InChI-Schlüssel |
IBMULKLBGKQLRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC(=O)C1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


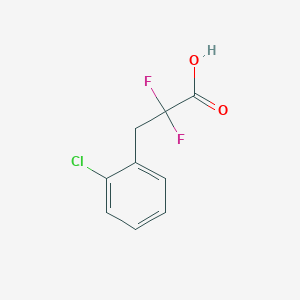
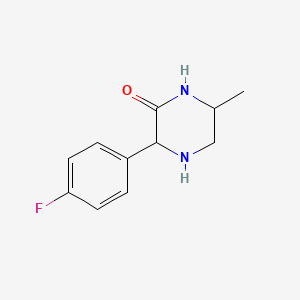

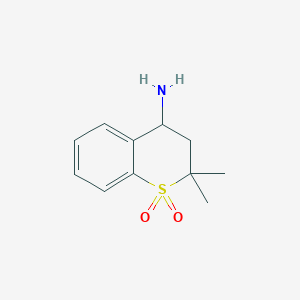
![1-[1-(Aminomethyl)cyclobutyl]-2-methylprop-2-en-1-one](/img/structure/B13168120.png)

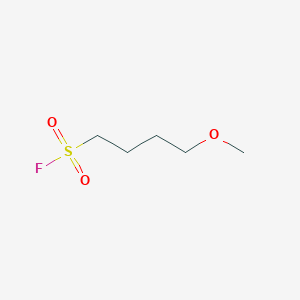
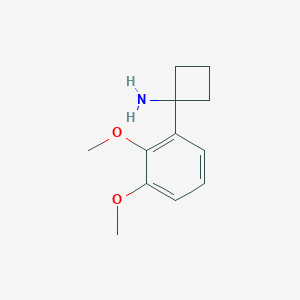

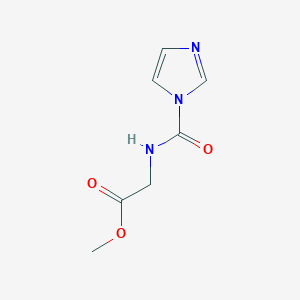
![2,7-Diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraene-11-carboxylic acid](/img/structure/B13168168.png)



